molecular formula C13H21N3O3S B6445006 N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640961-60-8

N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6445006
CAS No.: 2640961-60-8
M. Wt: 299.39 g/mol
InChI Key: VKHYMXXXHNOSHI-UHFFFAOYSA-N
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Description

N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the cyclopropanesulfonamide group via sulfonylation reactions. The overall synthesis requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions. The choice of solvents, reagents, and catalysts would be critical to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxazole ring to an oxazoline ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring would yield oxazole N-oxides, while reduction could yield oxazoline derivatives. Substitution reactions on the piperidine ring could introduce various alkyl or aryl groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.

    Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of related compounds and to identify new therapeutic targets.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and piperidine rings may play a role in binding to these targets, while the cyclopropanesulfonamide group could modulate the compound’s activity. The exact pathways and molecular targets involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a cyclopropanesulfonamide group.

    N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methanesulfonamide: Similar structure but with a methanesulfonamide group.

Uniqueness

N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-10-7-12(19-14-10)9-16-6-2-3-11(8-16)15-20(17,18)13-4-5-13/h7,11,13,15H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHYMXXXHNOSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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